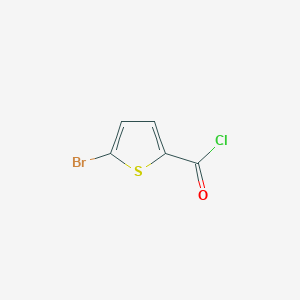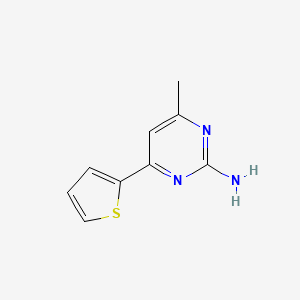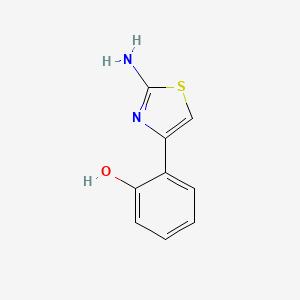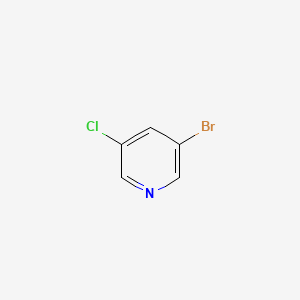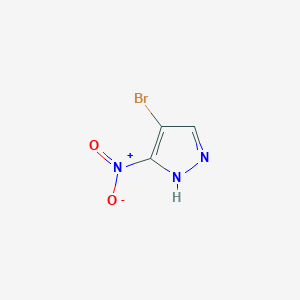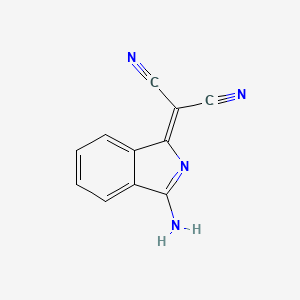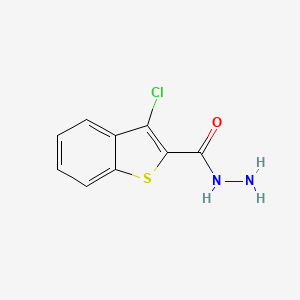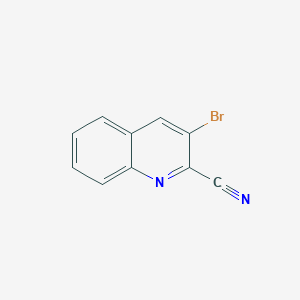
2-Cyano-3-bromoquinoline
Vue d'ensemble
Description
Synthesis Analysis
2-Cyano-3-bromoquinoline is synthesized through several methods. One such method involves heating 3-bromoquinoline with copper cyanide, a process described by Craig for the preparation of 2-cyanopyridine (H. Jansen & J. Wibaut, 2010). Another approach is the regioselective synthesis of 3-bromoquinoline derivatives via a formal [4 + 2]-cycloaddition (J. Tummatorn et al., 2015). Additionally, 2-amino-3-bromoquinolines can be synthesized using palladium-catalyzed isocyanide insertion and cyclization of gem-dibromovinylanilines (Baishan Jiang et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-Cyano-3-bromoquinoline and related compounds has been studied through various methods, including X-ray diffraction analysis and spectroscopy. For instance, 1-(cyano[benzimidazole-2-yl])methylene-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline's structure was analyzed using these techniques (V. I. Sokol et al., 2002).
Chemical Reactions and Properties
2-Cyano-3-bromoquinoline participates in a variety of chemical reactions. For example, its derivatives have been used in the Suzuki coupling of phenylboronic acid (Chen Xu et al., 2014). Additionally, the compound can undergo transformations such as the radical 6-endo-trig ortho-cyclization (Min Yang et al., 2019).
Physical Properties Analysis
The physical properties of 2-Cyano-3-bromoquinoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often determined through methods like single-crystal X-ray diffraction and NMR spectroscopy.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other compounds, define the potential applications of 2-Cyano-3-bromoquinoline. For instance, its derivatives have been explored for their catalytic activity in reactions like intramolecular cyclization of 2-aminochalcones (Chamseddine Derabli et al., 2016).
Applications De Recherche Scientifique
Synthesis and Reactivity
- 2-Cyano-3-bromoquinoline is a key intermediate in various chemical reactions. For instance, it has been used in the preparation of 2- and 3-aminoquinolines, which involves heating with liquid ammonia and copper powder as a catalyst (Jansen & Wibaut, 2010).
- A novel method for synthesizing 2-amino-3-bromoquinolines through palladium-catalyzed isocyanide insertion has been developed, showcasing its utility in organic synthesis (Jiang, Hu, & Gui, 2014).
- 3-Bromoquinoline derivatives can be synthesized regioselectively, demonstrating the adaptability of bromoquinolines in chemical synthesis (Tummatorn et al., 2015).
Chemical Properties and Interactions
- Studies on the hydrogen bonding and dipolar interactions of compounds like 3-cyanoquinoline and 3-bromoquinoline reveal their altered chemical properties and interactions due to the presence of cyano and bromo groups (Santo, Cattana, & Silber, 2001).
- The reactivity of the quinoline ring-system, including bromoquinolines, has been explored, highlighting the differences in reactivity based on the attachment point of functional groups (Håheim et al., 2019).
Application in Medicinal Chemistry
- Compounds like 2-aryl-3-bromoquinolin-4(1H)-ones, which are structurally related to 2-cyano-3-bromoquinoline, have been evaluated for their antiangiogenic effects, indicating potential medicinal applications (Mabeta, Auer, & Mphahlele, 2009).
Safety And Hazards
Orientations Futures
Functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety, are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others . There are societal expectations that chemists should produce greener and more sustainable chemical processes . This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .
Propriétés
IUPAC Name |
3-bromoquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-8-5-7-3-1-2-4-9(7)13-10(8)6-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLOASAMGUFRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346886 | |
| Record name | 2-CYANO-3-BROMOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-bromoquinoline | |
CAS RN |
61830-11-3 | |
| Record name | 2-CYANO-3-BROMOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromoquinoline-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





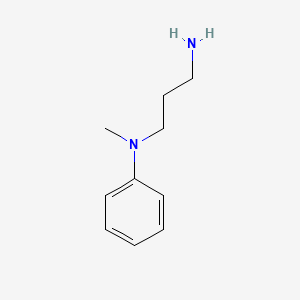

![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)
